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An In-depth Technical Guide to the Discovery and Development of Faldaprevir (Bl 201335)

Executive Summary

Faldaprevir, also known as Bl 201335, was an investigational second-generation, orally
administered, direct-acting antiviral agent for the treatment of chronic hepatitis C virus (HCV)
infection. Developed by Boehringer Ingelheim, it functioned as a potent and selective
noncovalent competitive inhibitor of the HCV NS3/4A protease, an enzyme crucial for viral
replication. Faldaprevir demonstrated robust antiviral activity against multiple HCV genotypes,
particularly genotype 1, and progressed through extensive preclinical and clinical development,
reaching Phase Il trials. It was evaluated in combination with pegylated interferon and ribavirin
(PegIlFN/RBV) and in interferon-free regimens with other direct-acting antivirals. Despite
showing promising efficacy and a generally manageable safety profile, its development was
discontinued in 2014 due to the rapidly evolving HCV treatment landscape, which saw the
emergence of more effective and convenient all-oral, interferon-free therapies. This guide
provides a comprehensive technical overview of Faldaprevir's journey from discovery to its
late-stage clinical evaluation.

Discovery and Preclinical Development

The discovery of Faldaprevir originated from Boehringer Ingelheim's dedicated virology
research program.[1] The development of direct-acting antivirals targeting specific viral
enzymes was a paradigm shift from the standard-of-care interferon-based therapies. The HCV
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NS3/4A protease, responsible for cleaving the viral polyprotein into functional non-structural
proteins, was identified as a prime therapeutic target.[2][3]

Faldaprevir was designed as a peptidomimetic, noncovalent competitive inhibitor of the
NS3/4A protease.[4][5] Preclinical evaluations confirmed its potent and selective activity.

In Vitro Antiviral Activity

Faldaprevir demonstrated potent inhibitory activity against the NS3/4A proteases of multiple
HCV genotypes and robustly inhibited viral RNA replication in replicon assays. Its activity was
particularly high against genotypes 1a and 1b.

Table 1: In Vitro Activity of Faldaprevir (Bl 201335)

HCV
Genotype/Subt Assay Type Potency Metric  Value (nM) Reference(s)
ype
Enzymatic
Genotype 1la o Ki 2.6 [61,[5]
Inhibition
Enzymatic
Genotype 1b o Ki 2.0 [6].[5]
Inhibition
Genotype la Replicon Assay ECso 6.5 [41,[5]
Genotype 1b Replicon Assay ECso 3.1 [41,[5]

| Genotypes 2-6 | Enzymatic Inhibition | Ki | 2 - 230 |[6],[5] |

Preclinical Pharmacokinetics and ADME Profile

Faldaprevir was optimized to have a favorable absorption, distribution, metabolism, and
excretion (ADME) profile, predicting good pharmacokinetic properties in humans.[6][7] In vitro
and animal studies highlighted its high metabolic stability and significant distribution to the liver,
the target organ for HCV infection.[5][6][8]

Table 2: Preclinical ADME and Pharmacokinetic Profile of Faldaprevir
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Parameter Species/System Result Reference(s)
Caco-2 ) Good (8.7 x 10-°

. In vitro [8]
Permeability cm/sec)

High (Predicted

) . Human, Rat, Monkey, Hepatic Clearance
Metabolic Stability ) ) ) [8]
Dog Liver Microsomes  <19% of liver blood

flow)
Oral Bioavailability Rat 29.1% [8]
Oral Bioavailability Monkey 25.5% [8]
Oral Bioavailability Dog 35.6% [8]

| Liver to Plasma Ratio | Rat | High (Kp of 42) |[8] |

Experimental Protocols: Key Preclinical Assays

NS3/4A Protease Inhibition Assay (Ki Determination): The inhibitory activity of Faldaprevir
was measured using a full-length NS3-NS4A protease enzyme assay. The assay typically
involves a fluorogenic substrate that, when cleaved by the protease, releases a fluorescent
signal. The reaction is monitored in the presence of varying concentrations of the inhibitor to
determine the concentration that inhibits 50% of the enzyme activity (ICso). The inhibition
constant (Ki) is then calculated from the ICso value using the Cheng-Prusoff equation, based
on the substrate concentration and its Michaelis-Menten constant (Km).[6]

HCV Replicon Assay (ECso Determination): To measure antiviral activity in a cellular context,
a replicon system is used. This involves human hepatoma cells (e.g., Huh-7) that contain a
subgenomic HCV RNA that self-replicates. These replicons often contain a reporter gene
(e.g., luciferase). Cells are treated with various concentrations of Faldaprevir, and the level
of HCV RNA replication is quantified by measuring the reporter gene activity or by RT-gPCR.
The ECso is the concentration of the drug that reduces HCV RNA replication by 50%.[5]

Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line (Caco-
2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal
barrier. Faldaprevir is added to the apical side, and its appearance on the basolateral side is
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measured over time to determine the apparent permeability coefficient (Papp), predicting its
potential for oral absorption.[3]

Faldaprevir Discovery and Preclinical Workflow.

Mechanism of Action

The hepatitis C virus produces a single large polyprotein that must be processed into individual
structural and non-structural (NS) proteins to form new, infectious virions.[9] The HCV NS3
protein, a serine protease, forms a stable heterodimer with its cofactor, NS4A. This NS3/4A
protease complex is essential for viral replication, as it performs four crucial cleavages of the
HCV polyprotein at the NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B junctions.[3]

Faldaprevir acts by directly binding to the active site of the NS3/4A protease. As a
noncovalent, competitive inhibitor, it blocks access of the viral polyprotein to the enzyme's
catalytic triad, thereby preventing proteolytic cleavage.[4][6] This inhibition halts the viral
replication cycle, leading to a rapid decline in HCV RNA levels in infected individuals.

Inhibits

Click to download full resolution via product page

Mechanism of Action of Faldaprevir in the HCV Lifecycle.

Clinical Development

Faldaprevir underwent a comprehensive clinical development program, progressing from
Phase | to Phase Ill. The U.S. Food and Drug Administration (FDA) granted Fast Track
designation for its development programs.[1]
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Pharmacokinetics in Humans

Phase | studies established the pharmacokinetic profile of Faldaprevir. Following single oral
doses, plasma concentrations peaked between 2 to 6 hours.[7][10] The half-life in HCV-infected
patients was approximately 20 to 30 hours, supporting once-daily (QD) dosing.[10] Faldaprevir
is a substrate of the CYP3A enzyme and an inhibitor of P-glycoprotein (P-gp), UDP-
glucuronosyltransferase-1A1 (UGT1Al), and CYP2C9, indicating a potential for drug-drug
interactions.[7][11] Urinary excretion is a negligible route of elimination (~0.1%).[10]

Table 3: Pharmacokinetic Parameters of Faldaprevir in Clinical Studies

Tmax
Study . o Reference(s
. Dose (Median, t1/2 (hours) Key Finding
Population
hours)
Assessed
Healthy 4-1200 mg
. safety,
Male (single ~4 N/A . [7]
] tolerability,
Subjects dose)
and PK
. Supraproporti
HCV-infected  20-240 mg )
] 2-6 ~20-30 onal increase  [10]
Patients QD )
with dose

| HCV-negative Subjects with Renal Impairment | 480 mg (single dose) | ~4 | N/A | Renal
impairment did not significantly alter PK |[10] |

Phase Il Clinical Trials

Multiple Phase Il trials evaluated Faldaprevir's efficacy and safety. The SILEN-C studies
assessed Faldaprevir in combination with PeglFN/RBV in treatment-naive genotype 1
patients, demonstrating significantly higher response rates than placebo.[4] The SOUND-C
studies explored interferon-free regimens, combining Faldaprevir with the NS5B polymerase
inhibitor deleobuvir (Bl 207127), with or without ribavirin.[12][13] These trials showed high
efficacy, particularly in patients with HCV genotype 1b.[12]

Phase Ill Clinical Trials
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The extensive Phase Il program for Faldaprevir included the STARTVerso and HCVerso trials.

o STARTVerso Trials: These trials evaluated Faldaprevir (120 mg or 240 mg once daily) plus

PeglFN/RBYV in various populations, including treatment-naive, treatment-experienced, and
HIV/HCV co-infected patients.[14][15][16] The trials consistently showed high rates of
sustained virologic response (SVR), a marker for cure.[14][15]

o HCVerso Trials: This program was designed to evaluate an interferon-free regimen of

Faldaprevir, deleobuvir, and ribavirin in treatment-naive patients with genotype 1b infection.

[12]

Table 4: Efficacy of Faldaprevir in Key Phase I/l Clinical Trials (SVR Rates)

. Patient Treatment
Trial Name . . SVRi2 Rate (%) Reference(s)
Population Regimen
Faldaprevir
SILEN-C1 Treatment-
. 240 mg QD + 82-84% [4]
(Phase lIb) Naive (GT-1)
PegIFN/RBV
) Faldaprevir +
SOUND-C2 Treatment-Naive ]
Deleobuvir + Up to 85% [12],[13]
(Phase llb) (GT-1b)
RBV
Faldaprevir 120
STARTVersol Treatment-Naive
mg QD + 79% [10],[15]
(Phase 111) (GT-1)
PeglFN/RBV
Faldaprevir 240
STARTVersol Treatment-Naive
mg QD + 79% [10]
(Phase 111) (GT-1)
PeglFN/RBV
Faldaprevir 120
STARTVerso2 Treatment-Naive
mg QD + 73% [14]
(Phase 1lI) (GT-1)
PeglFN/RBV
Treatment- ]
STARTVerso3 ) Faldaprevir +
Experienced 70% [14]
(Phase 111) PeglFN/RBV
(Relapsers)
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| STARTVerso4 (Phase Ill) | HIV/HCV Co-infected (GT-1) | Faldaprevir + PegIFN/RBV | 74%
(SVR4) |[14] |

Safety and Tolerability

Across the clinical trial program, Faldaprevir was generally well-tolerated. When combined
with PegIlFN/RBYV, the adverse events were generally mild and manageable.[14] Common
adverse events included nausea, fatigue, diarrhea, headache, mild rash, and transient,
unconjugated hyperbilirubinemia (jaundice).[4][14]

Experimental Protocols: Clinical Trial Design

o STARTVersol Trial Methodology: This was a Phase lll, randomized, double-blind, placebo-
controlled trial in 652 treatment-naive patients with chronic HCV genotype-1.[15]

o Randomization: Patients were randomized to one of three arms: Faldaprevir 120 mg QD,
Faldaprevir 240 mg QD, or placebo, all in combination with PegIFN/RBV.

o Treatment Duration: Faldaprevir or placebo was given for 12 weeks. The total duration of
PeglFN/RBV therapy (24 or 48 weeks) was guided by response-guided therapy criteria,
specifically early treatment success (ETS), defined as HCV RNA below the limit of
guantification at week 4 and undetectable at week 8.[15]

o Primary Endpoint: The primary endpoint was sustained virologic response 12 weeks after
the end of treatment (SVR12).[15]
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Faldaprevir Clinical Development Pipeline.

Viral Resistance

As with other direct-acting antivirals, treatment with Faldaprevir could lead to the selection of
resistance-associated variants (RAVS). Virologic breakthrough during monotherapy was
common and associated with the emergence of mutations in the NS3 protease region.[17]

o Key Mutations: The predominant RAVs observed were R155K in patients with genotype 1la
and D168V in patients with genotype 1b.[4][17]

e Impact on Sensitivity: These mutations conferred a significant reduction in sensitivity to
Faldaprevir. The D168V mutation generally resulted in a greater loss of sensitivity than the

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b607408?utm_src=pdf-body-img
https://www.benchchem.com/product/b607408?utm_src=pdf-body
https://www.benchchem.com/product/b607408?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3811435/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4394460/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3811435/
https://www.benchchem.com/product/b607408?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

R155K mutation.[17]

» Clinical Setting: In triple therapy with PegIFN/RBYV, rates of virologic breakthrough and the
emergence of resistance were substantially lower compared to Faldaprevir monotherapy.
[17]

Table 5: Key Faldaprevir Resistance-Associated Variants

. Fold-Change in
HCV Genotype Mutation L Reference(s)
Sensitivity (ECso)

Genotype la R155K 330-fold reduction [17]

| Genotype 1b | D168V | 1,800-fold reduction |[17] |

Discontinuation of Development

In June 2014, Boehringer Ingelheim announced the discontinuation of the development of
Faldaprevir and its withdrawal of all regulatory filings.[18] This strategic decision was not
based on safety concerns but on the "significantly and rapidly evolved" HCV treatment
landscape.[18]

The approval and launch of Gilead Sciences' sofosbuvir (an NS5B polymerase inhibitor) in late
2013, followed by other highly effective, all-oral, interferon-free regimens, had fundamentally
changed the standard of care. These new therapies offered shorter treatment durations, higher
cure rates across multiple genotypes, and avoided the significant side effects associated with
interferon. Faldaprevir, which was primarily developed for an interferon-based regimen, was
unlikely to be competitive in this new market.

Conclusion

Faldaprevir (Bl 201335) represents a well-characterized, second-generation HCV NS3/4A
protease inhibitor that showed significant promise in clinical trials. Its development provided
valuable insights into direct-acting antiviral therapy, particularly regarding efficacy, resistance
pathways, and the potential for interferon-free regimens. While it never reached the market, its
journey underscores the remarkable pace of innovation in HCV drug development, where the
rapid emergence of superior therapeutic options can quickly render even advanced-stage drug
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candidates obsolete. The comprehensive preclinical and clinical data generated for
Faldaprevir remain a valuable resource for researchers in virology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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